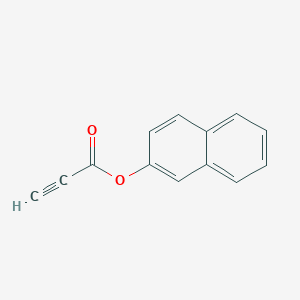

2-Naphthyl propiolate

描述

Contextualization within Propiolate Esters and Naphthalene (B1677914) Derivatives

To understand the chemical behavior of 2-Naphthyl propiolate, it is essential to consider its two primary structural components: the propiolate ester functional group and the naphthalene moiety.

Propiolate Esters: Propiolate esters are derivatives of propiolic acid, the simplest acetylenic carboxylic acid. wikipedia.orgwikipedia.org These compounds are characterized by the presence of a carbon-carbon triple bond adjacent to an ester group (C≡C-COOR). This arrangement makes the alkyne "electron-deficient" and thus highly electrophilic. wikipedia.orgwikipedia.org Consequently, propiolate esters are valuable reagents in organic synthesis, readily participating in a variety of reactions, including:

Michael Additions: They act as excellent Michael acceptors, reacting with a wide range of nucleophiles.

Cycloaddition Reactions: They are potent dienophiles and dipolarophiles in reactions like the Diels-Alder and Huisgen 1,3-dipolar cycloadditions. wikipedia.orgmdpi.com

Multicomponent Reactions: Their reactivity allows them to be used in complex, one-pot syntheses involving several starting materials. scirp.org

Naphthalene Derivatives: Naphthalene is a bicyclic aromatic hydrocarbon that serves as a fundamental scaffold in many scientifically and industrially important molecules. researchgate.netthieme-connect.com The incorporation of a naphthalene ring system into a molecule can confer specific properties, such as enhanced metabolic stability or unique optical and electronic characteristics. mdpi.com As a result, naphthalene derivatives are extensively explored and utilized in medicinal chemistry, materials science, and the development of dyes and agrochemicals. researchgate.netmdpi.combiosynth.comnih.gov

This compound thus merges the high reactivity of the propiolate functional group with the structural and electronic properties of the naphthalene core, creating a molecule with distinct potential in chemical research.

Overview of Research Significance and Academic Trajectory

The research significance of this compound stems from its application in two main areas: as a derivatizing agent for analytical purposes and as a precursor in the synthesis of complex organic molecules.

As a Derivatizing Agent: A notable application of this compound is in the field of analytical chemistry, where it serves as a derivatizing reagent for thiol-containing compounds. chemicalbook.com Thiols can react with the electrophilic alkyne of the propiolate via a nucleophilic addition. chemicalbook.com This reaction is used to tag analytes, such as the drug captopril (B1668294), allowing for their detection and quantification by methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV). chemicalbook.comresearchgate.net The naphthalene group acts as a chromophore, facilitating the UV detection of the resulting derivative. chemicalbook.com

As a Synthetic Building Block: In synthetic organic chemistry, this compound is employed as a starting material for constructing more complex molecular architectures, particularly heterocyclic compounds. Its alkyne functionality is key to its utility in cycloaddition reactions.

Click Chemistry: It serves as a dipolarophile in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to produce highly stable 1,2,3-triazole derivatives with high regioselectivity. mdpi.com

Synthesis of Other Heterocycles: Research has shown its use in the synthesis of isoxazoles and as a precursor for 3H-naphtho(2,1-b)pyran-3-one. chemicalbook.comchinesechemsoc.org

These applications demonstrate the compound's value as a versatile tool for both analytical and synthetic chemists.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | naphthalen-2-yl prop-2-ynoate | sigmaaldrich.com |

| CAS Number | 91805-17-3 | sigmaaldrich.com |

| Molecular Formula | C₁₃H₈O₂ | sigmaaldrich.com |

| Molecular Weight | 196.20 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 65-72 °C | sigmaaldrich.com |

| InChI Key | ANECZRYIRALULR-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Summary of Research Applications for this compound

| Application Area | Reaction Type | Product/Purpose | References |

| Analytical Chemistry | Nucleophilic Addition | Derivatization of thiols (e.g., captopril) for HPLC-UV analysis | chemicalbook.com, researchgate.net |

| Synthetic Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Synthesis of 1,4-disubstituted 1,2,3-triazoles | mdpi.com |

| Synthetic Chemistry | [3+2] Cycloaddition | Synthesis of 3-monofluoromethyl isoxazoles | chinesechemsoc.org |

| Synthetic Chemistry | Intramolecular Cyclization | Synthesis of 3H-naphtho(2,1-b)pyran-3-one | chemicalbook.com |

属性

IUPAC Name |

naphthalen-2-yl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANECZRYIRALULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746400 | |

| Record name | Naphthalen-2-yl prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91805-17-3 | |

| Record name | Naphthalen-2-yl prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 2 Naphthyl Propiolate

Direct Synthetic Routes and Precursors

The most direct method for synthesizing 2-Naphthyl propiolate is through the esterification of 2-naphthol (B1666908) with a propiolic acid derivative. In this reaction, the hydroxyl group of 2-naphthol acts as a nucleophile, attacking the carbonyl carbon of the propiolic acid moiety. This process is typically facilitated by an acid catalyst, such as concentrated sulfuric acid, and may require heat to proceed at a reasonable rate. chemguide.co.uk The fundamental precursors for this synthesis are 2-naphthol and propiolic acid. chemicalbook.com

The general reaction can be represented as: 2-Naphthol + Propiolic Acid --(Acid Catalyst)--> this compound + Water

While specific, optimized conditions for this exact transformation are not extensively detailed, the principles of Fischer-Speier esterification apply. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the removal of water as it forms is a common strategy. Alternatively, using a more reactive derivative of propiolic acid, such as propioloyl chloride, in the presence of a non-nucleophilic base could also yield the desired ester.

Utilization as a Derivatizing Agent

The terminal alkyne in this compound is an electrophilic site, making the compound an effective reagent for derivatizing nucleophiles. This property is particularly exploited in analytical chemistry to tag molecules of interest, enhancing their detectability.

This compound has been established as a novel pre-column derivatizing agent for the analysis of thiol-containing compounds by High-Performance Liquid Chromatography (HPLC) with UV detection. nih.govresearchgate.net The underlying reaction mechanism involves the nucleophilic attack of the thiolate group (R-S⁻) on the β-carbon of the propiolate's triple bond. chemicalbook.com This Michael addition reaction generates stable, UV-active alkylthioacrylate derivatives that are easily quantifiable. chemicalbook.com

This methodology was successfully developed and validated for the determination of the thiol-containing drug captopril (B1668294) in human plasma. nih.govresearchgate.net The study optimized several factors influencing the derivatization, including pH, reagent concentration, and temperature, to achieve high sensitivity and reliability. nih.gov The resulting analytical method is simple, rapid, and sensitive enough for bioequivalence studies. nih.govresearchgate.net

| Parameter | Finding |

|---|---|

| Linear Dynamic Range | 3-2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 3 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Average Extraction Recovery | > 86% |

| Intra-assay Precision (RSD) | 5.9 - 12.4% |

| Inter-assay Precision (RSD) | 6.4 - 12.8% |

| Detection Wavelength | 290 nm |

Microcystins are a class of cyclic peptide hepatotoxins produced by cyanobacteria, and their analysis is critical for water safety. nih.govnih.gov Analytical methods for these toxins often employ derivatization to enhance detection sensitivity or to confirm structural features. nih.gov For instance, derivatization of the conjugated diene within the unique Adda amino acid residue of microcystins with fluorescent dienophiles can significantly improve detection limits in HPLC analysis. nih.gov However, the use of this compound as a derivatizing agent for the direct analysis of microcystins is not documented in the reviewed scientific literature. Analytical strategies for microcystins typically target other functional groups within the toxin molecules.

Incorporation into Complex Molecular Architectures

The alkyne functionality of this compound makes it a valuable building block for synthesizing more complex molecular structures using modern organic chemistry reactions.

This compound serves as an excellent dipolarophile in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". mdpi.comorganic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. mdpi.comorganic-chemistry.org

In a representative synthesis, this compound was reacted with an α-azido phosphonate (B1237965) derivative to construct a novel phosphonic α-amino ester bearing a triazole ring. mdpi.comresearchgate.net The reaction proceeds under mild conditions with high efficiency, demonstrating the utility of this compound as a commercially available precursor for creating complex heterocyclic systems. mdpi.com The process is characterized by its clean conversion and high yield, often requiring only simple recrystallization for purification. mdpi.com

| Parameter | Condition / Reagent |

|---|---|

| Dipolarophile | This compound |

| Dipole | Diethyl (α-azido(benzamido)methyl)phosphonate |

| Catalyst System | Copper(II) sulfate (B86663) pentahydrate (reduced in situ by Sodium Ascorbate) |

| Solvent | Ethanol/Water (1:1) |

| Temperature | Room Temperature |

| Reaction Time | 12 hours |

| Yield | 90% |

Oxidative coupling and oxidative esterification are important synthetic transformations. Oxidative coupling of 2-naphthols using metal catalysts like iron or copper is a well-established method for producing chiral binaphthol derivatives. units.itrsc.org Separately, oxidative esterification allows for the direct conversion of alcohols or aldehydes into esters using an oxidant, sometimes under metal-free conditions. nih.govijeais.org However, a specific synthetic strategy termed "oxidative coupling esterification" that directly involves this compound as either a reactant or product is not described in the surveyed literature.

Palladium-Catalyzed Hydrosulfonation of Propiolate Esters

The palladium-catalyzed hydrosulfonation of propiolate esters represents an efficient method for the synthesis of alkenyl sulfonates with high regio- and stereoselectivity. nycu.edu.twnycu.edu.tw Research into this reaction has explored various catalysts, oxidants, solvents, and temperature conditions to optimize the yield and selectivity of the desired products. nycu.edu.tw

Initial investigations focused on the reaction between p-toluenesulfonic acid and methyl propiolate. nycu.edu.tw These studies established that palladium(II) acetate (B1210297) (Pd(OAc)₂) is a crucial catalyst for this transformation. nycu.edu.tw A control experiment conducted in the absence of the palladium catalyst did not yield the expected product, underscoring the catalyst's essential role. nycu.edu.tw The reaction's efficiency was found to be influenced by the choice of oxidant, with potassium persulfate (K₂S₂O₈) and p-benzoquinone being effective. nycu.edu.tw While other metal catalysts such as PdCl₂(PPh₃)₂, Co(acac)₂, Co(OAc)₂, Mn(OAc)₃, and Ag₂O were tested, only PdCl₂(PPh₃)₂ showed some catalytic activity, albeit with a significantly lower yield compared to Pd(OAc)₂. nycu.edu.tw

When this compound was used as the substrate in the palladium-catalyzed hydrosulfonation reaction, an interesting outcome was observed. Instead of the expected alkenyl sulfonate, the reaction yielded 3H-naphtho[2,1-b]pyran-3-one as the primary product, with yields ranging from 31% to 33%. nycu.edu.tw This indicates an intramolecular cyclization process occurring under the reaction conditions.

The general reaction conditions for the palladium-catalyzed hydrosulfonation of propiolate esters involve the use of a sulfonic acid and a propiolate ester in the presence of a palladium catalyst and an oxidant in a suitable solvent. nycu.edu.tw

Table 1: Selected Conditions and Results for Palladium-Catalyzed Hydrosulfonation

| Entry | Propiolate Ester | Sulfonic Acid | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Product | Yield (%) | Citation |

| 1 | Methyl propiolate | p-Toluenesulfonic acid | Pd(OAc)₂ (5) | K₂S₂O₈ | CH₂Cl₂/TFA | 50 | (Z)-Methyl 3-(tosyloxy)acrylate | 48 | nycu.edu.tw |

| 2 | Methyl propiolate | p-Toluenesulfonic acid | Pd(OAc)₂ (5) | p-Benzoquinone | CH₂Cl₂ | 50 | (Z)-Methyl 3-(tosyloxy)acrylate | 84 | nycu.edu.tw |

| 3 | This compound | Not specified | Pd(OAc)₂ | K₂S₂O₈ | CH₂Cl₂ | 60 | 3H-Naphtho[2,1-b]pyran-3-one | 31-33 | nycu.edu.tw |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Precursor in Polycondensed Aromatic Systems Synthesis

This compound can serve as a valuable precursor in the synthesis of complex polycondensed aromatic systems. One of the key synthetic strategies involves an intramolecular dehydrogenative Diels-Alder reaction. rsc.orgresearchgate.net This approach allows for the extension of the aromatic system of the naphthalene (B1677914) moiety to create more elaborate and sterically hindered fused aromatic structures. rsc.org

The general synthetic pathway commences with the derivatization of a molecule containing a reactive site, such as a formyl group, which can be converted into a styrenic system. rsc.org For instance, a Horner-Wadsworth-Emmons reaction can be employed to introduce an acrylate (B77674) group, which is subsequently reduced to an allylic alcohol. rsc.org This alcohol can then be acylated with a propiolic acid derivative, such as the acid chloride of 2-propiolic acid, to form the precursor for the key cyclization step. While the literature demonstrates this with other propiolic acid derivatives, the same principle applies to using this compound or its corresponding acid chloride.

The crucial step is the intramolecular dehydrogenative Diels-Alder reaction of the resulting styrene (B11656) derivative. rsc.org This transformation is typically carried out under thermal conditions, often facilitated by microwave irradiation, to promote the cycloaddition and subsequent aromatization to yield the polycondensed aromatic system. rsc.org This methodology has been successfully used to synthesize novel fluorophores incorporating both [2.2]paracyclophane and naphthalene subunits. rsc.orgresearchgate.net

Table 2: Example of a Multi-Step Synthesis Leading to a Polycondensed Aromatic System

| Step | Reaction Type | Reactants | Reagents/Conditions | Product | Citation |

| 1 | Horner-Wadsworth-Emmons | 4-Formyl-[2.2]paracyclophane, Triethyl phosphonoacetate | NaH, THF | Ethyl (E)-3-(4-[2.2]paracyclophanyl)acrylate | rsc.org |

| 2 | Reduction | Ethyl (E)-3-(4-[2.2]paracyclophanyl)acrylate | DIBAL-H, CH₂Cl₂ | (E)-3-(4-[2.2]paracyclophanyl)prop-2-en-1-ol | rsc.org |

| 3 | Acylation | (E)-3-(4-[2.2]paracyclophanyl)prop-2-en-1-ol, Propiolic acid derivative | EDCI, DMAP, CH₂Cl₂ | Styrene precursor for Diels-Alder | rsc.org |

| 4 | Intramolecular Dehydrogenative Diels-Alder | Styrene precursor | Microwave, 180 °C | Fused polycondensed aromatic system | rsc.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

This synthetic approach highlights the utility of propiolate esters, such as this compound, as building blocks for constructing complex, three-dimensional aromatic architectures with unique photophysical properties. rsc.orgresearchgate.net

Elucidation of Reaction Mechanisms Involving 2 Naphthyl Propiolate

Nucleophilic Addition Pathways

The activated alkyne system of 2-naphthyl propiolate is a prime target for nucleophilic attack. The reaction proceeds via conjugate addition, where the nucleophile adds to the β-carbon of the propiolate, leading to the formation of a variety of functionalized alkene derivatives.

The addition of thiols to α,β-unsaturated carbonyl compounds, a process known as the hetero-Michael addition, is a well-established reaction. In the case of this compound, the reaction with a thiol is most effectively carried out under basic conditions, which deprotonate the thiol (R-SH) to the more nucleophilic thiolate (R-S⁻).

The mechanism involves the attack of the thiolate anion on the β-carbon of the propiolate ester. This addition results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final vinyl thioether product. The reaction kinetics are typically second-order, and the rate is dependent on pH, increasing at higher pH values where the concentration of the more reactive thiolate species is higher. nih.govnih.gov Studies on analogous α,β-unsaturated thiol esters have shown that the reaction of a thiolate with a crotonyl thiol ester can exhibit buffer catalysis, a phenomenon attributed to the protonation of the enolate intermediate. nih.gov

Recent investigations into nucleophile-catalyzed thio-Michael additions suggest that the mechanism can be more complex than simple base catalysis. An alternative "anionic chain mechanism" has been proposed, where a potent nucleophile, rather than just a base, initiates the reaction by attacking the electron-poor double bond. usm.edu This creates a highly reactive enolate anion that can then deprotonate a thiol, propagating a chain reaction. This suggests that the nucleophilicity of the catalyst can be more critical than its basicity (pKa) in determining reaction rates. usm.edu The stability of the resulting adduct can be influenced by the nature of the electron-withdrawing group; adducts formed from propiolates have been reported to undergo thermally induced retro-Michael reactions, indicating potential reversibility. acs.org

Cycloaddition Mechanisms

The alkyne functionality in this compound enables it to participate in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides to form triazole rings. The regiochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the presence of a copper(I) catalyst.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a method for the exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes like this compound and azides. organic-chemistry.orgresearchgate.net This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers because the activation energies for both pathways are similar. nih.govrsc.org

The remarkable regioselectivity of the CuAAC reaction stems from a fundamental change in the reaction mechanism from a concerted to a stepwise process. nih.govrsc.org Theoretical studies using Density Functional Theory (DFT) have elucidated this pathway. The process begins with the coordination of the copper(I) catalyst to the π-system of the this compound alkyne. acs.org This coordination significantly increases the acidity of the terminal alkyne proton, facilitating its removal by a base to form a key copper-acetylide intermediate. nih.govacs.org The azide (B81097) then coordinates to the copper center, and in the rate-determining step, the terminal nitrogen of the azide attacks the internal, electron-deficient carbon of the acetylide. This forms a six-membered copper-containing metallocycle intermediate, which then rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the catalyst. acs.org This directed, stepwise mechanism exclusively favors the formation of the 1,4-isomer, avoiding the 1,5-isomer pathway.

| Reaction Pathway | Catalyst | Activation Energy (kcal/mol) | Mechanism Type | Product(s) |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition | None | ~18.5 - 18.8 | Concerted | Mixture of 1,4- and 1,5-regioisomers |

| Azide-Alkyne Cycloaddition | Copper(I) | Significantly Lowered (~11 kcal/mol reduction) | Stepwise (polar) | Exclusively 1,4-regioisomer |

Activation energies are generalized from DFT studies on model systems and demonstrate the catalytic effect. nih.govrsc.orgacs.org

Thermal Rearrangement and Pyrolytic Mechanisms of Naphthyl Propiolate Analogs

The study of naphthyl propiolate analogs under Flash Vacuum Pyrolysis (FVP) conditions reveals complex rearrangement and fragmentation pathways. chim.it While specific data for the 2-naphthyl isomer is limited, the pyrolysis of naphthalene-1-yl propiolate at 650°C provides mechanistic insights directly applicable to its analog. chim.it

The proposed mechanism for the thermal decomposition of aryl propiolates suggests the initial formation of a highly reactive carbene intermediate. This is thought to occur via a process analogous to a [2+1] cycloaddition, followed by an electrocyclic ring-opening. This carbene can then undergo intramolecular C-H insertion into the aromatic ring. For a phenyl propiolate analog, this insertion leads to the formation of 2H-chromen-2-one. chim.it By analogy, this compound would be expected to yield corresponding naphthopyranone isomers.

Alongside this rearrangement pathway, simple fragmentation of the ester linkage is also observed. In the FVP of naphthalene-1-yl propiolate, the formation of 1-naphthol (B170400) was documented, indicating a cleavage of the ester bond. chim.it Therefore, the pyrolysis of this compound would likely produce a mixture of products arising from both intramolecular rearrangement via a carbene intermediate and fragmentation leading to the formation of 2-naphthol (B1666908).

Theoretical Insights into Naphthalene (B1677914) and Naphthyl Radical Oxidation Pathways

At high temperatures or in atmospheric conditions, a primary oxidation pathway is initiated by hydroxyl radicals (•OH). acs.orgnih.gov The reaction proceeds via hydrogen abstraction from the naphthalene ring to form a water molecule and a naphthyl radical. This can produce either the 1-naphthyl radical or the 2-naphthyl radical. Computational studies using methods like Density Functional Theory (DFT) and CBS-QB3 have shown that these reactions proceed through a two-step scheme and that there is not a strong site-selectivity for abstraction at the 1-position (alpha) versus the 2-position (beta). acs.orgnih.govresearchgate.net

| Reaction | Calculated Total Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Experimental Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| Naphthalene + •OH | 7.2 × 10⁻¹² (at 300 K) | ~1 × 10⁻¹¹ |

Data from theoretical calculations and experimental measurements of the initial naphthalene oxidation. nih.gov

Once formed, the 1- and 2-naphthyl radicals are highly reactive and readily react with molecular oxygen (O₂). nih.gov This leads to the formation of naphthylperoxy radicals (C₁₀H₇OO•), which are key intermediates in complex subsequent reaction cascades that can ultimately yield products such as naphthoquinones and other oxygenated derivatives. nih.gov

Advanced Spectroscopic Characterization in 2 Naphthyl Propiolate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic compounds, including 2-Naphthyl propiolate and its derivatives. weebly.comomicsonline.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity within a molecule. weebly.comomicsonline.orgemerypharma.com

In the analysis of a cycloadduct derivative of this compound, 1D NMR spectra, specifically ¹H and ¹³C NMR, were crucial for the initial identification of the compound's structure. mdpi.comresearchgate.net The ¹H-NMR spectrum reveals the chemical shifts and coupling patterns of the hydrogen atoms, while the ¹³C-NMR spectrum identifies the different carbon environments. mdpi.comresearchgate.net For instance, in one study, the appearance of a new signal around 158.9 ppm in the ¹³C J-mod NMR spectrum confirmed the presence of the carbonyl group from the naphthyl moiety in the final product. researchgate.net

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights by revealing correlations between nuclei. emerypharma.comresearchgate.net COSY spectra identify protons that are coupled to each other, helping to piece together molecular fragments. emerypharma.com The HSQC experiment correlates directly bonded proton and carbon atoms, which is invaluable for assigning the respective signals in the ¹H and ¹³C spectra. researchgate.net For more complex structures, Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range couplings between protons and carbons, aiding in the connection of different molecular fragments. omicsonline.org In the study of a triazole derivative synthesized from this compound, 2D NMR experiments, including ¹H-¹H and ¹H-¹³C correlations, were essential for the complete and unambiguous structural characterization of the new compound. mdpi.comresearchgate.net

Table 1: Representative ¹H-NMR Data for a this compound Derivative mdpi.com

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 9.3-9.5 | dd | -NH- |

| 9.04 | s | -CHtriaz(5) |

| 7.98–8.01 | m | 2Hbenz(24+28) |

| 7.77–7.86 | m | 2Hnapht(9+11) |

| 7.51–7.56 | m | 1Hbenz(26) |

| 7.48 | s | 1Hnapht(16) |

| 7.47–7.51 | m | 5Harom (3Hnapht(12–14) + 2Hbenz(25+27)) + 1H, -CH-P |

| 7.29–7.32 | m | 1Hnapht(8) |

| 4.29–4.34 | q | -O-CH2-CH3 |

| 3.92–4.15 | m | -O-CH2-CH3 |

| 1.29 | t | -CH2-CH3 |

| 1.21 | t | -CH2-CH3 |

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. uwimona.edu.jmfranklycaroline.com These vibrations, which include stretching and bending, are unique to specific bonds and functional groups, providing a molecular fingerprint. uwimona.edu.jm

In the context of this compound and its derivatives, IR spectroscopy is used to confirm the presence of key structural features. For example, in the synthesis of a triazole derivative, the IR spectrum was used to identify the characteristic absorption bands of the newly formed compound. mdpi.com Specifically, absorption bands in the range of 1650-1750 cm⁻¹ were assigned to the stretching vibrations of two different C=O groups. mdpi.com Furthermore, a strong band at 1250 cm⁻¹ corresponded to the P=O stretching vibration, and a medium band at 1050 cm⁻¹ was associated with the P–O–C linkage. mdpi.com The C–N stretching vibrations were also observed at 1245 and 1290 cm⁻¹. mdpi.com The NIST WebBook provides a gas-phase IR spectrum for this compound itself. nist.gov The analysis of these vibrational modes is crucial for confirming the successful synthesis and structural integrity of the target molecules. nih.gov

Table 2: Key IR Absorption Bands for a this compound Derivative mdpi.com

| Wavenumber (cm⁻¹) | Assignment |

| 1650-1750 | C=O stretching |

| 1290 | C-N stretching |

| 1250 | P=O stretching |

| 1245 | C-N stretching |

| 1050 | P-O-C stretching |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. researchgate.net This method is particularly valuable in synthetic chemistry for verifying the identity of a newly synthesized molecule. mdpi.com

In the research involving a derivative of this compound, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) was employed to confirm the molecular formula of the synthesized cycloadduct. mdpi.com The exact mass of the [M+Na]⁺ ion was determined to be 531.14039, which was in excellent agreement with the calculated value of 531.14039 for the formula C₂₅H₂₅N₄O₆PNa⁺. mdpi.com This high degree of accuracy provides unambiguous evidence for the successful synthesis of the target molecule. mdpi.com Public databases such as PubChem also list the computed monoisotopic mass of this compound as 200.083729621 Da. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Analytical Detection and Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. ijnrd.org This technique is widely used for both quantitative and qualitative analysis of compounds. ijnrd.org In the context of this compound research, UV-Vis spectroscopy has been applied in various analytical and mechanistic studies.

One notable application is in the development of analytical methods for the determination of other compounds. For instance, this compound has been used as a derivatizing reagent for the determination of captopril (B1668294) in human plasma using HPLC with UV detection. researchgate.net In this method, the derivatized product is detected at a specific wavelength, in this case, 290 nm, allowing for sensitive and reliable quantification. researchgate.net

Furthermore, UV-Vis spectroscopy can provide insights into the electronic structure and extent of π-conjugation in molecules. core.ac.uk The absorption spectra can be used to monitor photocatalytic degradation processes in real-time and to study the kinetics of chemical reactions. nih.govmdpi.com The technique's ability to provide information on electronic transitions makes it a valuable tool for understanding reaction mechanisms. mdpi.com

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of synthesized compounds and for separating enantiomers. heraldopenaccess.us In the synthesis of chiral molecules derived from this compound precursors, such as in the preparation of ferroelectric liquid crystals, confirming the optical purity is of utmost importance. tandfonline.compsu.edu

Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most common method for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.uspsu.eduuma.es This technique allows for the separation of enantiomers, and the relative peak areas in the chromatogram can be used to calculate the ee. psu.edu For example, in the synthesis of naphthyl propionate (B1217596) liquid crystals from (S)-naproxen, a commercial HPLC chiral column, (S,S)-Whelk-O1, was successfully used to resolve the enantiomers and confirm that no racemization occurred during the synthetic steps. psu.edu The enantiomeric excess was found to be greater than 99%. psu.edu

In addition to chiral separations, reversed-phase HPLC is routinely used to determine the chemical purity of synthesized compounds. researchgate.net For instance, in the development of an HPLC-UV method for captopril determination using this compound as a derivatizing agent, a C18 column was used to chromatograph the extracts. researchgate.net

Computational and Theoretical Studies on 2 Naphthyl Propiolate Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has become an indispensable method for predicting the mechanisms of organic reactions, offering a balance between computational cost and accuracy. umn.edumdpi.com For systems involving aryl propiolates, such as 2-naphthyl propiolate, DFT is extensively used to elucidate the pathways of important transformations like 1,3-dipolar cycloadditions.

Research on the [3+2] cycloaddition reactions between aryl azides and similar compounds like ethyl propiolate or methyl propiolate has been thoroughly evaluated using DFT. mdpi.comresearchgate.net These studies investigate the molecular mechanism to determine whether the reaction proceeds through a single-step (concerted) or a multi-step pathway involving zwitterionic intermediates. mdpi.comgrowingscience.com For the reaction between phenyl azide (B81097) and ethyl propiolate, DFT calculations (specifically using the wb97xd functional) suggest a polar, single-step mechanism, and attempts to locate a stable zwitterionic intermediate were unsuccessful. mdpi.com

DFT is also crucial for predicting the regioselectivity of such reactions. The reaction of an unsymmetrical alkyne like this compound with a dipole can lead to different regioisomers. DFT-based reactivity indices, derived from conceptual DFT, such as local electrophilicity and local softness, are powerful tools to rationalize the observed regioselectivity. researchgate.netresearchgate.net For instance, in the cycloaddition of aryl azides to methyl propiolate, calculations at the B3LYP/6-311+G(d,p) level, including solvent effects via the COSMO model, have shown excellent agreement with experimental regioselectivity, which could not be explained by simpler frontier molecular-orbital (FMO) theory alone. researchgate.netresearchgate.net These computational approaches can accurately predict the direction of charge transfer and the most favorable reaction pathway. researchgate.net

A key reaction involving this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com In a documented synthesis, this compound serves as the dipolarophile, reacting with an azide to form a highly stable 1,2,3-triazole ring with excellent yield and regioselectivity. mdpi.com DFT calculations are instrumental in understanding the catalytic cycle of such reactions, detailing the role of the copper catalyst and the energetics of each step.

| Reaction Type | System Studied | DFT Functional/Basis Set | Key Findings |

| [3+2] Cycloaddition | Aryl azides + Ethyl propiolate | wb97xd/6-311+G(d)(PCM) | Mechanism is a polar, single-step process; no stable zwitterionic intermediate found. mdpi.com |

| [3+2] Cycloaddition | Aryl azides + Methyl propiolate | B3LYP/6-311+G(d,p) | Regioselectivity successfully predicted using DFT-based reactivity indices, outperforming FMO theory. researchgate.net |

| [3+2] Cycloaddition | Aryl azides + Methyl propiolate in H₂O | B3LYP/6-311+G(d,p) with COSMO | Rationalized the experimentally observed regioselectivity in an aqueous medium. researchgate.net |

| CuAAC | Diethyl (α-azido(benzamido)methyl)phosphonate + this compound | N/A (Experimental work, mechanisms typically studied by DFT) | High regioselectivity and yield observed, consistent with well-understood CuAAC mechanisms often modeled by DFT. mdpi.com |

High-Level Quantum Chemical Approaches for Energetic and Kinetic Analysis

While DFT is a workhorse for mechanistic studies, achieving high accuracy for energetic barriers and reaction thermochemistry often requires more sophisticated and computationally expensive methods. researchgate.net High-level quantum chemical approaches, such as composite ab initio methods, provide benchmark-quality data essential for precise kinetic analysis. researchgate.net

Methods like the Complete Basis Set (CBS) family (e.g., CBS-QB3) and Gaussian-n (G_n_) theories are designed to approximate the results of a full configuration interaction calculation at the complete basis set limit. researchgate.netresearchgate.net These methods systematically combine calculations at different levels of theory and with different basis sets to extrapolate a highly accurate final energy. nist.gov For example, the CBS-QB3 protocol has been used to calculate activation barriers for 1,3-dipolar cycloadditions with high precision. researchgate.net

These high-level calculations are critical for obtaining reliable kinetic parameters. Reaction rate constants can be estimated using Transition State Theory (TST), which requires accurate Gibbs free energies of activation (ΔG‡). researchgate.net Studies on the oxidation of naphthalene (B1677914), for instance, have employed the benchmark CBS-QB3 method to compute kinetic rate constants, showing excellent agreement with experimental data where standard DFT functionals failed to provide quantitative accuracy. researchgate.net Such studies demonstrate that while DFT can often correctly describe the reaction steps, high-level methods are necessary for quantitative predictions of reaction rates. researchgate.net

The choice of method can significantly impact the predicted energetics. A comparison of different computational levels for reaction barriers often reveals the limitations of more approximate methods. For instance, in the study of reactions involving Michael acceptors like ethyl propiolate, computed reaction barriers (ΔG‡calc) show excellent correlation with experimental barriers (ΔG‡exp), validating the chosen computational level for interpreting kinetic data. nih.gov

| Method Type | Examples | Strengths | Common Applications |

| Density Functional Theory (DFT) | B3LYP, M06-2X, wb97xd | Good balance of cost and accuracy; excellent for geometry optimization and reaction path finding. umn.edumdpi.com | Elucidation of reaction mechanisms; prediction of regioselectivity; analysis of electronic structure. mdpi.comresearchgate.net |

| High-Level Composite Methods | CBS-QB3, G2, G3, W1 | High accuracy ("chemical accuracy" of ~1 kcal/mol); reliable for thermochemistry and kinetics. researchgate.netresearchgate.net | Benchmarking DFT results; calculating accurate activation energies and reaction enthalpies for TST analysis. researchgate.netnih.gov |

| Ab Initio (Wavefunction-based) | MP2, CCSD(T) | Systematically improvable; considered the "gold standard" at high levels. | High-accuracy calculations on smaller systems; calibration of DFT functionals. |

Molecular Modeling of Naphthyl-Terminated Carbon Chains

Molecular modeling is a powerful tool for understanding the structure and electronic properties of novel materials. Naphthyl-terminated carbon chains, specifically α,ω-dinaphthylpolyynes, are model systems for sp-hybridized carbon wires that have been extensively studied through a combination of synthesis, spectroscopy, and theoretical modeling. acs.orgarxiv.orgunimib.itarxiv.org

Theoretical modeling has been crucial in interpreting experimental spectroscopic data. For example, DFT and Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of these molecules. polimi.it Simulations have successfully reproduced the experimentally observed linear red shift of the longest wavelength transition (LWT) in the UV-vis spectra as the number of acetylene (B1199291) units (n) in the polyyne chain increases. acs.orgunimib.it The HOMO-LUMO gap, a key indicator of electronic properties, is also shown to decrease with increasing chain length, a trend consistently predicted by theoretical studies and confirmed experimentally. arxiv.orgrsc.org

The stability and electronic structure of these carbon chains are heavily influenced by the end-capping groups. DFT studies on various end-groups, including naphthyl, have demonstrated their ability to stabilize the otherwise highly reactive polyyne chains. rhhz.net The simulations show that for dinaphthylpolyynes, the HOMO and LUMO orbitals are largely localized on the carbon chain axis, yet the electronic properties maintain a clear dependence on the chain length. unimib.it

| Number of Acetylene Units (n) | Longest Wavelength Transition (LWT), Experimental (nm) arxiv.org | Longest Wavelength Transition (LWT), DFT Simulation (nm) unimib.it | Key Observation |

| 2 | 358 | ~390 | The HOMO-LUMO gap decreases as the chain length increases. unimib.itarxiv.org |

| 3 | 388 | ~420 | The LWT red-shifts linearly with the increasing number of acetylene units. acs.orgunimib.it |

| 4 | 412 | ~450 | DFT simulations accurately reproduce the linear trend observed in experiments. acs.orgunimib.it |

| 5 | 432 | ~470 | The intercept at n=0 corresponds to the electronic transition of the end-group. unimib.itarxiv.org |

| 6 | 449 | ~490 | The π-orbitals (HOMO/LUMO) are primarily localized on the sp-carbon chain. unimib.it |

Applications and Synthetic Utility in Organic Chemistry

Diversification of Heterocyclic Systems (e.g., Triazole and Benzocoumarin Synthesis)

2-Naphthyl propiolate serves as a key building block in the synthesis of various heterocyclic compounds, most notably triazoles and benzocoumarins.

Triazole Synthesis:

The terminal alkyne functionality of this compound makes it an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. These triazole-containing compounds are of significant interest due to their wide range of applications in medicinal chemistry and materials science.

A notable example involves the reaction of this compound with an azide (B81097), such as diethyl (α-azido(benzamido)methyl)phosphonate, in the presence of a copper(I) catalyst. This reaction proceeds under mild conditions, typically at room temperature in a mixed solvent system like ethanol/water, to afford the corresponding 1,4-disubstituted 1,2,3-triazole derivative in excellent yield. chemdiv.com The resulting naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate is a complex molecule synthesized with high regioselectivity. chemdiv.com

Table 1: Synthesis of a 1,2,3-Triazole Derivative using this compound

| Dipolarophile | Dipole | Catalyst System | Solvent | Temperature | Reaction Time | Product | Yield |

| This compound | Diethyl (α-azido(benzamido)methyl)phosphonate | CuSO₄·5H₂O, Sodium Ascorbate | Ethanol/Water (1:1) | Room Temperature | 12 h | Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | 92% |

Data sourced from a study on the synthesis of novel phosphonic α-amino esters. chemdiv.com

Benzocoumarin Synthesis:

Benzocoumarins are a class of polycyclic aromatic compounds that exhibit a range of biological activities. The synthesis of benzocoumarins can be achieved through the reaction of naphthols with propiolates. While specific examples detailing the use of this compound are not extensively documented, the general reaction of 2-naphthol (B1666908) with propiolic acid esters, such as ethyl propiolate, provides a clear pathway to these structures.

The Pechmann condensation and related reactions are common methods for synthesizing coumarins and their benzo-fused analogs. Under acidic conditions or in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), 2-naphthol can react with propiolates to yield benzocoumarin derivatives. sci-hub.se The reaction involves an initial hydroarylation of the propiolate by the naphthol, followed by cyclization to form the lactone ring of the benzocoumarin. The regioselectivity of this reaction can be influenced by the reaction conditions and the substitution pattern of the naphthol.

Table 2: Representative Synthesis of Benzocoumarin from 2-Naphthol

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product Type |

| 2-Naphthol | Ethyl propiolate | ZnCl₂ | 100°C | Benzocoumarin |

This table represents a general method for benzocoumarin synthesis; specific yield for the reaction with this compound is not provided in the searched literature.

Scaffold Development in Complex Organic Molecule Synthesis

The use of building blocks like this compound is a key strategy in the total synthesis of natural products and their analogs. The triazole linkage formed via click chemistry is particularly useful as it is stable and can act as a linker to connect different molecular fragments. This approach allows for the modular synthesis of complex structures with a high degree of control and efficiency. While a specific total synthesis of a complex natural product directly employing this compound as a key scaffold was not identified in the search results, the principles of its application are well-established within the broader context of synthetic chemistry. The derivatives of 2-naphthol are recognized as important building blocks in the synthesis of bioactive molecules.

Development of Catalytic Systems and Methodologies

The derivatives of this compound, particularly the triazoles formed from it, have the potential to be used in the development of novel catalytic systems. The 1,2,3-triazole ring is known to be an effective ligand for various transition metals, and complexes derived from these ligands can exhibit catalytic activity in a range of organic transformations.

For instance, triazole-based ligands can be used in the formation of organometallic complexes that catalyze cross-coupling reactions, hydrogenations, and other important synthetic transformations. The naphthalene (B1677914) moiety can influence the steric and electronic properties of the resulting catalyst, potentially leading to improved activity and selectivity.

Furthermore, the propiolate functional group itself can participate in catalytic cycles. Organocatalysts have been developed for the asymmetric addition of alkynes to aldehydes, where derivatives of propiolates are key substrates. Chiral ligands, often derived from structures like 1,1'-bi-2-naphthol (B31242) (BINOL), are used to induce enantioselectivity in these reactions. While not directly derived from this compound, these systems highlight the importance of the propiolate moiety in the development of new catalytic methodologies. The development of organocatalysts derived from 2-naphthol and propiolic acid derivatives is an active area of research.

Analytical Methodologies Utilizing 2 Naphthyl Propiolate

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Biological Matrices

The development of robust HPLC methods for the quantification of analytes in biological matrices is a cornerstone of pharmaceutical and biomedical research. When dealing with compounds that lack a strong chromophore or are present at very low concentrations, derivatization with a reagent like 2-Naphthyl propiolate becomes an invaluable strategy. The covalent attachment of the naphthyl group to the target analyte imparts favorable chromatographic and detection characteristics.

A typical HPLC method development and validation for a thiol-containing analyte derivatized with this compound would involve several key steps. Initially, the separation is optimized by selecting an appropriate stationary phase, typically a C18 reversed-phase column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation of the derivatized analyte from endogenous matrix components. Detection is commonly performed using a UV-Vis or fluorescence detector, leveraging the strong absorbance and fluorescence properties of the naphthalene (B1677914) ring.

Method validation is then conducted in accordance with regulatory guidelines to ensure the reliability of the analytical data. This process includes assessing the method's linearity, accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantitation), and stability. The linearity of the method is established by analyzing a series of calibration standards and demonstrating a linear relationship between the detector response and the analyte concentration. Accuracy is determined by spiking the biological matrix with known amounts of the analyte and measuring the recovery, while precision is assessed by analyzing replicate samples at different concentrations.

| Parameter | Typical Condition/Value |

| Stationary Phase | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (e.g., 280 nm) or Fluorescence |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-40 °C |

Optimization Strategies for Derivatization Reactions in Analytical Contexts

The efficiency of the derivatization reaction between this compound and the target analyte is critical for achieving accurate and reproducible quantification. Several parameters can be optimized to ensure a complete and rapid reaction, thereby minimizing sample preparation time and potential side reactions. The reaction between a propiolate ester and a thiol is a nucleophilic addition, and its rate is influenced by factors such as pH, reagent concentration, temperature, and reaction time.

A systematic study of ethyl propiolate as a derivatizing reagent for thiols revealed that the reaction kinetics are significantly affected by pH. nih.gov The reaction is typically faster at a slightly basic pH, which promotes the formation of the more nucleophilic thiolate anion. Therefore, buffering the reaction mixture to an optimal pH is a key optimization step. The concentration of the derivatizing reagent is another important factor; a sufficient excess of this compound is used to drive the reaction to completion. However, an excessive amount should be avoided as it can interfere with the chromatographic analysis.

Temperature and reaction time are also interdependent parameters that need to be optimized. Increasing the temperature can accelerate the reaction rate, but it may also lead to the degradation of the analyte or the derivatized product. Therefore, a careful balance must be struck to achieve a complete reaction in a reasonable timeframe without compromising the integrity of the sample.

| Parameter | Optimized Condition | Rationale |

| pH | Slightly basic (e.g., pH 8-9) | Promotes the formation of the more reactive thiolate anion. nih.gov |

| Reagent Concentration | Molar excess (e.g., 10-100 fold) of this compound | Drives the derivatization reaction to completion. |

| Temperature | Room temperature to slightly elevated (e.g., 25-50 °C) | Balances reaction rate with the stability of the analyte and product. nih.gov |

| Reaction Time | 10-60 minutes | Sufficient time for the reaction to go to completion under optimized conditions. |

| Solvent | Acetonitrile, Methanol, or a mixture with aqueous buffer | Ensures solubility of both the analyte and the derivatizing reagent. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Target Analyte Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For analytes that are volatile or can be made volatile through derivatization, GC-MS offers excellent resolution and specificity. Derivatization of polar functional groups, such as thiols, with reagents like this compound is often necessary to improve their volatility and thermal stability for GC analysis.

In this context, the derivatized analyte is introduced into the GC, where it is vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

For quantitative analysis, the GC-MS is typically operated in selected ion monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only a few characteristic ions of the derivatized analyte, which significantly enhances the sensitivity and selectivity of the method. The use of an internal standard, a compound with similar chemical properties to the analyte that is added to the sample in a known amount, is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. The derivatization of thiols with ethyl propiolate has been successfully applied to their analysis in wine by GC-MS. nih.govjournals.ac.za

| Parameter | Typical Condition/Value |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial temperature hold, followed by a ramp to a final temperature |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Selected Ion Monitoring (SIM) |

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-naphthyl propiolate via Steglich esterification?

- Methodological Answer : The synthesis typically involves reacting 2-naphthol with propiolic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. Key parameters include:

- Solvent choice : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions .

- Molar ratios : A 1:1.2 molar ratio of 2-naphthol to propiolic acid ensures excess acid drives esterification .

- Reaction monitoring : Thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) solvent system tracks progress .

- Purification : Column chromatography or recrystallization is recommended to isolate the ester product .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Essential techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Verify ester formation via downfield shifts of the carbonyl carbon (~160–170 ppm) and the naphthyl proton environment .

- Mass spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns .

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm assesses purity (>95%) .

- Melting point analysis : Compare observed values with literature data to confirm identity .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Storage conditions : Protect from light and moisture by storing in amber glass vials under inert gas (e.g., argon) at –20°C .

- Decomposition tests : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via TLC or HPLC .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate theoretical NMR/IR spectra at the B3LYP/6-31+G* level to validate experimental shifts. Discrepancies >5% may indicate impurities or conformational isomers .

- Frontier Molecular Orbital (FMO) analysis : Identify reactive sites (e.g., acetylenic bonds) to explain unexpected reactivity or spectral anomalies .

- Statistical validation : Apply multivariate analysis (e.g., PCA) to correlate experimental and computational datasets .

Q. What strategies optimize regioselectivity in this compound-mediated cycloaddition reactions?

- Methodological Answer :

- Catalyst screening : Test transition-metal catalysts (e.g., Cu(I), Ru(II)) to direct [2+2] vs. [3+2] pathways. Cu(I) often favors alkyne activation for cyclopropane formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance dipolar interactions, improving regioselectivity by 20–30% .

- Kinetic vs. thermodynamic control : Monitor reaction time and temperature; low temperatures (0–5°C) favor kinetic products, while higher temperatures (50–60°C) drive thermodynamic outcomes .

Q. How can researchers address low reproducibility in this compound-based polymer synthesis?

- Methodological Answer :

- Batch variability analysis : Use design of experiments (DoE) to test factors like initiator purity, monomer feed ratios, and oxygen contamination .

- In-situ monitoring : Employ real-time FTIR or Raman spectroscopy to track polymerization kinetics and identify termination points .

- Cross-validation : Replicate reactions across independent labs using standardized protocols (e.g., identical reagent sources and equipment calibration) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer :

- Non-linear regression : Fit sigmoidal curves to calculate IC₅₀/EC₅₀ values using software like GraphPad Prism. Report 95% confidence intervals .

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .

- Replicate design : Use ≥3 biological replicates with technical triplicates to ensure robustness .

Q. How should researchers design controls for catalytic studies involving this compound?

- Methodological Answer :

- Negative controls : Omit the catalyst or substitute it with an inert analog (e.g., silica gel) to confirm reaction specificity .

- Positive controls : Use a well-characterized catalyst (e.g., Pd/C for hydrogenation) to benchmark activity .

- Blinding protocols : Assign sample IDs randomly to minimize bias during data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。